molecular formula C45H50ClN7O7S B12416426 Venetoclax-d8

Venetoclax-d8

Cat. No.: B12416426
M. Wt: 876.5 g/mol
InChI Key: LQBVNQSMGBZMKD-JYSKPPGCSA-N
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Description

Venetoclax-d8 (C₄₅H₄₂D₈ClN₇O₇S) is a deuterated isotopologue of Venetoclax (ABT-199/GDC-0199), a potent, selective, orally bioavailable Bcl-2 inhibitor with a Ki <0.01 nM . It is primarily utilized as a stable isotope-labeled internal standard (IS) in quantitative bioanalytical methods, such as HPLC-MS/MS, to measure Venetoclax concentrations in biological matrices (e.g., plasma, cerebrospinal fluid) for therapeutic drug monitoring (TDM) and pharmacokinetic studies . This compound exhibits identical chromatographic and mass spectrometric behavior to its non-deuterated counterpart but with distinct mass transitions (e.g., m/z 876.6→329.4 vs. 868.5→321.7 for Venetoclax), enabling precise quantification without interference from endogenous compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Venetoclax-d8 involves the incorporation of deuterium atoms into the Venetoclax molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Venetoclax, with the key difference being the replacement of hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3) .

Industrial Production Methods

Industrial production of this compound follows a similar pathway to its laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates and their subsequent coupling to form the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Venetoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .

Scientific Research Applications

Therapeutic Drug Monitoring

One of the primary applications of venetoclax-d8 is in therapeutic drug monitoring, particularly in patients with acute myeloid leukemia (AML). A study developed a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venetoclax, busulfan, and voriconazole in plasma samples. This compound served as an internal standard to ensure precise measurement and validation of results, demonstrating significant interindividual variability in drug concentrations among patients .

Clinical Efficacy Studies

Venetoclax has been shown to synergize effectively with low-intensity regimens such as hypomethylating agents and low-dose cytarabine. In a pooled analysis involving 1432 elderly AML patients treated with venetoclax-based regimens, a complete response rate of 59% was observed when combined with hypomethylating agents . The use of this compound in these studies allows for better understanding of pharmacodynamics and patient responses to treatment.

Pharmacokinetic Studies

The deuterated version aids in pharmacokinetic studies by providing insights into the drug's absorption, distribution, metabolism, and excretion profiles. Research indicates that deuteration can affect the metabolic stability and half-life of drugs, potentially leading to improved therapeutic outcomes . This is particularly relevant for understanding variations in patient responses due to genetic or environmental factors.

Case Study 1: Venetoclax in Elderly Patients with AML

A comprehensive review highlighted the effectiveness of venetoclax combined with hypomethylating agents in elderly patients who are often unfit for intensive chemotherapy. The study analyzed multiple clinical trials and reported favorable outcomes with significant survival benefits compared to traditional therapies . this compound was utilized as an analytical standard to ensure accurate measurement of drug levels during these trials.

Case Study 2: Quantitative Analysis Method Development

Another study focused on developing a sensitive LC-MS/MS method for analyzing venetoclax levels in human plasma. By employing this compound as an internal standard, researchers achieved high specificity and sensitivity in quantifying the drug, which is crucial for optimizing dosing regimens and minimizing adverse effects .

Data Tables

Application AreaDescriptionKey Findings
Therapeutic MonitoringUse as an internal standard for LC-MS/MS analysisImproved accuracy in quantifying drug levels
Clinical EfficacyCombination therapy with hypomethylating agents59% complete response rate in elderly AML patients
PharmacokineticsInvestigating metabolic stability and half-lifeDeuteration may enhance therapeutic outcomes

Mechanism of Action

Venetoclax-d8 exerts its effects by inhibiting the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). By binding to Bcl-2, this compound prevents the protein from inhibiting the apoptotic pathway, thereby promoting the death of cancer cells. This mechanism is particularly effective in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) .

Comparison with Similar Compounds

Comparison with Deuterated Analogs

Deuterated compounds like Venetoclax-d8 are critical in analytical chemistry for improving assay accuracy and reproducibility. Below is a comparative analysis of this compound with other deuterated drugs:

Table 1: Comparison of this compound with Selected Deuterated Compounds

Compound Parent Drug Molecular Weight Primary Application Clinical Status of Parent Drug Purity Reference
This compound Venetoclax 876.49 Internal standard for LC-MS/MS assays Approved for hematologic malignancies >98%
Sorafenib-d3 Sorafenib 637.90 Quantification of Sorafenib in plasma Approved for renal/hepatic cancer >98%
Vemurafenib-d5 Vemurafenib 515.46 Pharmacokinetic studies Approved for melanoma 99.96%
Vemurafenib-d7 Vemurafenib 517.48 Metabolite tracking Phase III trials 99.83%
Enoxacin-D8 Enoxacin 328.37 Internal standard for antibiotic assays Approved for bacterial infections >98%

Key Observations:

Analytical Utility : this compound and Sorafenib-d3 are both used to enhance the precision of LC-MS/MS methods, but this compound supports a wider linear range (10–2,000 ng/mL in plasma) compared to Sorafenib-d3, which is optimized for lower concentrations .

Purity and Stability : this compound demonstrates high purity (>98%) and stability under storage conditions (-20°C to -80°C), similar to Vemurafenib-d5/d7 .

Comparison with Non-Deuterated Bcl-2 Inhibitors

This compound shares structural and mechanistic similarities with its parent drug, Venetoclax, but differs from other Bcl-2 inhibitors in selectivity and pharmacokinetic properties.

Table 2: Pharmacological Comparison of Venetoclax with Other Bcl-2 Inhibitors

Compound Target Ki/IC₅₀ Clinical Indication Key Limitations Reference
Venetoclax Bcl-2 <0.01 nM CLL, AML Risk of tumor lysis syndrome
Navitoclax Bcl-2/Bcl-xL ≤1 nM Solid tumors (Phase II) Thrombocytopenia due to Bcl-xL inhibition
ABT-737 Bcl-2/Bcl-xL ~1 nM Preclinical studies Poor oral bioavailability

Key Observations:

Selectivity : this compound retains the high Bcl-2 selectivity of Venetoclax, whereas Navitoclax and ABT-737 also inhibit Bcl-xL, leading to dose-limiting thrombocytopenia .

Therapeutic Monitoring : Venetoclax requires rigorous TDM due to inter-subject variability (e.g., CYP3A4-mediated metabolism), necessitating assays using this compound for accurate plasma quantification .

Analytical Performance of this compound

This compound has been validated in multiple LC-MS/MS methods:

  • Linearity : 10–2,000 ng/mL in plasma (r² >0.996), with intra- and inter-run precision <13.6% .
  • Matrix Effects : Minimal interference (<15% CV) in hemolytic or lipemic plasma, ensuring reliability in pediatric samples .
  • Recovery: Near 100% recovery rates using protein precipitation with methanol or acetonitrile .

Biological Activity

Venetoclax-d8 is a deuterated form of the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax, which has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential resistance mechanisms.

This compound functions as a selective inhibitor of the BCL-2 protein, which plays a crucial role in regulating apoptosis. By binding to BCL-2, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases, which are essential for apoptotic cell death. This mechanism restores the apoptotic process in cancer cells that overexpress BCL-2, facilitating their elimination.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Following oral administration, peak plasma concentrations are typically reached within 5-8 hours. Studies indicate that the area under the curve (AUC) increases proportionally with dosage, demonstrating predictable pharmacokinetics across a range of doses from 150 mg to 800 mg daily .

Case Studies and Clinical Trials

  • Chronic Lymphocytic Leukemia (CLL) :
    • A phase II study involving patients with relapsed/refractory CLL demonstrated an overall response rate (ORR) of approximately 79%, with many patients achieving complete remission . Notably, patients with del(17p) mutations exhibited significant responses to this compound.
    • In another study analyzing resistance mechanisms in CLL patients treated with venetoclax, it was found that mutations in genes such as TP53 were prevalent among those who developed resistance .
  • Acute Myeloid Leukemia (AML) :
    • This compound has shown promising results in combination therapies for AML. In trials combining venetoclax with hypomethylating agents like azacitidine, response rates ranged from 48% to 65%, significantly improving overall survival compared to historical controls .
    • A specific study reported that among patients with isocitrate dehydrogenase (IDH) mutations treated with this compound, 33% achieved complete response or complete response with incomplete blood count recovery .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop through various mechanisms:

  • Genetic Mutations : Mutations in TP53 and other critical apoptotic pathway genes have been linked to treatment failure .
  • Clonal Evolution : Studies have shown that certain subclones within tumors may become dominant during treatment, harboring mutations that confer resistance .
  • Compensatory Pathways : Activation of alternative survival pathways, such as MCL-1 upregulation, can also contribute to resistance against BCL-2 inhibition .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies involving this compound:

Study TypePatient PopulationVenetoclax DoseResponse RateOverall Survival
Phase IIRelapsed CLL400 mg daily79%Not specified
Phase IIHigh-risk AML800 mg daily19%4.7 months
CombinationCLL with del(17p)400 mg dailySignificant responses observedNot specified
CombinationAML + Azacitidine400-800 mg daily48%-65%Up to 14.7 months

Q & A

Basic Research Questions

Q. How is Venetoclax-d8 structurally differentiated from non-deuterated Venetoclax, and what analytical methods are used for its characterization?

This compound differs from Venetoclax by the substitution of eight hydrogen atoms with deuterium, primarily to serve as a stable isotope-labeled internal standard. Structural characterization requires high-resolution mass spectrometry (HRMS) to confirm molecular weight differences and nuclear magnetic resonance (NMR) spectroscopy to verify deuterium placement . Functional differentiation involves comparing binding kinetics (e.g., Ki values) using surface plasmon resonance (SPR) or fluorescence polarization assays to ensure isotopic substitution does not alter Bcl-2 inhibition efficacy .

Q. What is the role of this compound in pharmacokinetic (PK) studies, and how is it methodologically applied?

This compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Venetoclax in biological matrices (e.g., plasma, tissue homogenates). Researchers should prepare calibration curves using serial dilutions of this compound (e.g., 1–1000 ng/mL) and validate assays for precision (<15% CV) and accuracy (85–115% recovery) to minimize matrix effects .

Q. How does deuterium substitution impact the metabolic stability of this compound compared to its non-deuterated form?

Deuterium can reduce metabolic clearance via the isotope effect , prolonging half-life. Methodologically, this is assessed using hepatic microsomal assays (human or murine) under controlled conditions (37°C, NADPH cofactor). Data should compare intrinsic clearance rates (CLint) of both compounds, with deuterated forms typically showing 1.5–2-fold lower CLint .

Advanced Research Questions

Q. What experimental strategies address discrepancies in Bcl-2 binding affinity data between Venetoclax and this compound in vitro?

Discrepancies may arise from isotopic effects on protein-ligand interactions. To resolve this:

  • Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm binding consistency.
  • Validate with cell-based apoptosis assays (e.g., Annexin V/PI staining) in Bcl-2-overexpressing cell lines (e.g., RS4;11), ensuring EC50 values align within <10% variation .

Q. How can researchers optimize the detection limit of this compound in complex biological samples?

Enhance sensitivity by:

  • Employing solid-phase extraction (SPE) for sample cleanup, using C18 cartridges and methanol-based elution.
  • Optimizing MS parameters: negative ionization mode, m/z transitions (e.g., this compound: 871.5 → 328.1), and collision energy (20–30 eV). Limit of quantification (LOQ) should reach ≤1 ng/mL .

Q. What controls are essential when studying this compound-induced autophagy in cancer models?

  • Negative controls : Bcl-2-overexpressing cells treated with vehicle (DMSO) to baseline autophagy (LC3-II/LC3-I ratio via Western blot).
  • Positive controls : Co-treatment with autophagy inhibitors (e.g., chloroquine) to confirm pathway specificity.
  • Isotopic controls : Parallel experiments with non-deuterated Venetoclax to rule out deuterium-specific artifacts .

Q. How should researchers design dose-response studies to evaluate this compound synergism with other anticancer agents?

  • Use Chou-Talalay combination index (CI) analysis in vitro, testing fixed-ratio dilutions (e.g., 1:1, 1:2) across 5–8 concentrations.
  • For in vivo models (e.g., xenografts), apply Bayesian hierarchical models to account for inter-subject variability and identify synergistic doses (CI < 0.9) .

Q. Methodological Best Practices

  • Data Contradiction Analysis : When PK parameters (e.g., AUC, Cmax) diverge between preclinical and clinical studies, perform allometric scaling adjusted for species-specific metabolic rates and validate with physiologically based pharmacokinetic (PBPK) modeling .
  • Statistical Rigor : For binding affinity studies, use non-linear regression models (e.g., Prism GraphPad) to calculate Ki values, reporting 95% confidence intervals. Replicate experiments ≥3 times to ensure reproducibility .

Properties

Molecular Formula

C45H50ClN7O7S

Molecular Weight

876.5 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i17D2,18D2,19D2,20D2

InChI Key

LQBVNQSMGBZMKD-JYSKPPGCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)([2H])[2H])[2H]

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Origin of Product

United States

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